Farnesyl triphosphate(3-)
CAS No.:
Cat. No.: VC1938771
Molecular Formula: C15H26O10P3-3
Molecular Weight: 459.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H26O10P3-3 |
|---|---|
| Molecular Weight | 459.28 g/mol |
| IUPAC Name | [oxido-[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate |
| Standard InChI | InChI=1S/C15H29O10P3/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-23-27(19,20)25-28(21,22)24-26(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H,21,22)(H2,16,17,18)/p-3/b14-9+,15-11+ |
| Standard InChI Key | QIOOKVHMPPJVHS-YFVJMOTDSA-K |
| Isomeric SMILES | CC(=CCC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])/C)/C)C |
| Canonical SMILES | CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])C)C)C |
Introduction
Chemical Structure and Identification
Molecular Identity
Farnesyl triphosphate(3-) is identified in chemical databases with the PubChem CID 25245449. This compound is characterized as an organophosphate oxoanion that serves as both a conjugate base of farnesyl triphosphate and a conjugate acid of farnesyl triphosphate(4-) . The trianionic nature of this molecule is crucial for its biochemical functions and interactions with enzymes and other biomolecules.
Structural Features
The molecular structure of farnesyl triphosphate(3-) features a farnesyl moiety (a 15-carbon isoprenoid chain) attached to a triphosphate group. The molecule has a molecular weight of 459.28 g/mol, as determined by computational methods (PubChem 2.1) . The IUPAC name for this compound is [oxido-[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate, reflecting its complex structure with multiple phosphate groups .
Physical and Chemical Properties
Table 1: Key Properties of Farnesyl Triphosphate(3-)
The parent compound, farnesyl triphosphate, has a slightly higher molecular weight of 462.31 g/mol due to its additional hydrogen atoms before deprotonation . Understanding the relationship between these forms is essential for interpreting biochemical reactions involving these compounds.
Relationship to Related Compounds
Parent and Derivative Compounds
Farnesyl triphosphate(3-) exists within a family of related isoprenoid compounds that differ in their degree of phosphorylation and stereochemistry. Its parent compound, farnesyl triphosphate (CID 5280571), is defined as a polyprenol triphosphate where the polyprenol component is farnesol . The parent compound has the molecular formula C15H29O10P3 and serves as the direct precursor to farnesyl triphosphate(3-) through deprotonation .
Stereochemical Variants
While farnesyl triphosphate(3-) specifically refers to the trianionic form with (2E,6E) stereochemistry, it's important to note that other stereoisomers exist in the broader family of farnesyl phosphates. For comparison, the cis-isomer, 2-cis,6-cis-farnesyl diphosphate (CID 11132720), has distinct properties and biological functions . The stereochemistry of these compounds significantly influences their biological activity and interactions with enzymes.
Table 2: Comparison of Farnesyl Phosphate Compounds
| Compound Name | PubChem CID | Molecular Weight | Stereochemistry | Phosphate Groups |
|---|---|---|---|---|
| Farnesyl triphosphate(3-) | 25245449 | 459.28 g/mol | (2E,6E) | Triphosphate (trianionic) |
| Farnesyl triphosphate | 5280571 | 462.31 g/mol | (2E,6E) | Triphosphate |
| 2-cis,6-cis-Farnesyl diphosphate | 11132720 | 382.33 g/mol | (2Z,6Z) | Diphosphate |
| Farnesyl Diphosphate | 445713 | 382.33 g/mol | (2E,6E) | Diphosphate |
Biochemical Significance
Role in the Mevalonate Pathway
Farnesyl triphosphate and its ionic forms, including farnesyl triphosphate(3-), play critical roles in the mevalonate pathway, which is responsible for the production of isoprenoids . This biochemical pathway is essential for various cellular processes and synthesizes the building blocks for a diverse class of molecules that participate in numerous biological functions including gene expression, signal transduction, and electron transport .
Enzyme Interactions and Regulation
The mevalonate pathway is tightly regulated, with farnesyl pyrophosphate (another name for farnesyl diphosphate) serving as a feedback inhibitor of mevalonate kinase, a key regulatory enzyme in this pathway . Research has demonstrated that compounds mimicking farnesyl pyrophosphate can inhibit mevalonate kinase with nanomolar activity, suggesting potential applications in pathway regulation .
Recent research has validated the hypothesis that monophosphonate compounds that mimic farnesyl pyrophosphate can effectively inhibit mevalonate kinase, with the most potent inhibitors demonstrating Ki values of 3.1 and 22 nM . These findings introduce the first class of nanomolar inhibitors of human mevalonate kinase, which may prove useful as molecular tools for studying pathway regulation and evaluating mevalonate kinase as a potential therapeutic target .
Disease Associations and Clinical Relevance
Mevalonate Pathway Dysregulation
Dysregulation of the mevalonate pathway, which involves farnesyl triphosphate and related compounds, has been associated with numerous pathological conditions. These include hypercholesterolemia, cancer, Alzheimer's disease, muscular dystrophy, and various inflammatory and neurological disorders .
Cancer Associations
Studies have specifically examined the role of the mevalonate pathway in cancer progression. Research on farnesyl pyrophosphate synthase (FPPS), the key enzyme that produces farnesyl pyrophosphate, has shown its significance in prostate cancer (PC) . A study involving tissue samples from 114 men who underwent radical prostatectomy found that FPPS expression was significantly higher in PC tissue compared to benign prostate tissue .
The mean immunoreactivity score (IRS) for FPPS in PC tissue was 5.7 (95% CI 5.0-6.5) compared to 2.6 (2.1-3.0, p < 0.0001) in benign tissue . Furthermore, FPPS expression levels correlated with cancer progression, with higher expression observed in locally advanced disease (pT ≥ 3) compared to organ-confined disease, with mean IRS values of 6.87 (5.57-8.17) and 5.09 (4.22-5.96) respectively (p = 0.035) .
Table 3: FPPS Expression in Prostate Cancer vs. Benign Tissue
| Tissue Type | Mean IRS | 95% Confidence Interval | p-value |
|---|---|---|---|
| Prostate Cancer | 5.7 | 5.0-6.5 | < 0.0001 |
| Benign Prostate | 2.6 | 2.1-3.0 | Reference |
| PC: Organ-confined | 5.09 | 4.22-5.96 | 0.035 |
| PC: Locally advanced (pT ≥ 3) | 6.87 | 5.57-8.17 | Reference |
Notably, increased FPPS expression was identified as an independent risk factor for early biochemical recurrence (p = 0.032), suggesting that the mevalonate pathway, which involves farnesyl triphosphate and its derivatives, may contribute significantly to prostate cancer progression .
Research Applications and Future Directions
Future Research Opportunities
Further functional analysis is required to explore the role of the mevalonate pathway, including farnesyl triphosphate(3-), in prostate cancer and other diseases . Additionally, research is needed to investigate whether FPPS expression affects the response of cancer cells to nitrogen-containing bisphosphonates (N-BPs) . The recent development of nanomolar inhibitors of human mevalonate kinase opens avenues for future research into pathway regulation and therapeutic applications .
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